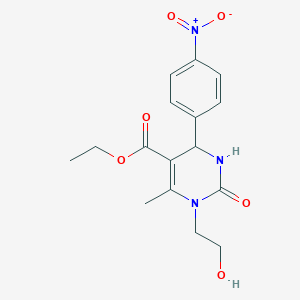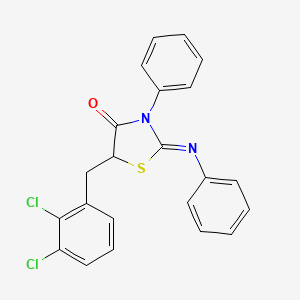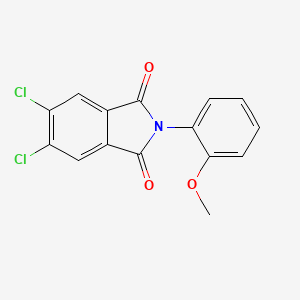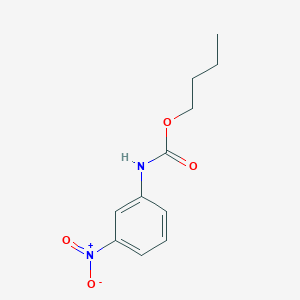![molecular formula C41H47N3O3S3 B11094304 4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11094304.png)
4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a decyloxy group, a benzothiazole moiety, and a phenethylaminoethylsulfanyl group. These functional groups contribute to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate leaving group, such as a halide.
Coupling with the Benzamide Core: The benzothiazole intermediate is then coupled with a benzamide derivative through a nucleophilic substitution reaction.
Addition of the Phenethylaminoethylsulfanyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques .
Chemical Reactions Analysis
4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound’s potential biological activities, such as anticancer or antimicrobial properties, can be explored for drug development.
Industry: It can be used in the development of specialty chemicals, such as surfactants or lubricants, due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
4-(DECYLOXY)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can be compared with other similar compounds, such as:
4-(Octyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: This compound has a shorter alkyl chain, which may affect its solubility and interaction with biological targets.
4-(Decyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZOIC ACID: The presence of a carboxylic acid group instead of an amide group can influence the compound’s acidity and reactivity.
4-(Decyloxy)-N-{2-[(4-{[2-OXO-2-(PHENETHYLAMINO)ETHYL]SULFANYL}BENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZYLAMINE: The replacement of the amide group with an amine group can alter the compound’s basicity and hydrogen bonding capabilities.
Properties
Molecular Formula |
C41H47N3O3S3 |
|---|---|
Molecular Weight |
726.0 g/mol |
IUPAC Name |
4-decoxy-N-[2-[[4-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylphenyl]methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C41H47N3O3S3/c1-2-3-4-5-6-7-8-12-27-47-35-20-17-33(18-21-35)40(46)43-34-19-24-37-38(28-34)50-41(44-37)49-29-32-15-22-36(23-16-32)48-30-39(45)42-26-25-31-13-10-9-11-14-31/h9-11,13-24,28H,2-8,12,25-27,29-30H2,1H3,(H,42,45)(H,43,46) |
InChI Key |
JRVJLJDNUQBNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)SCC(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11094221.png)

![7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B11094232.png)
![1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11094234.png)
![(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11094242.png)

![5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11094263.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11094286.png)
![1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
![N',N''-{Sulfanediylbis[5,2-furandiyl(E)methylylidene]}bis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11094299.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide](/img/structure/B11094308.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11094316.png)


